molecular formula C16H14N2 B098320 1-Methyl-3,5-diphenylpyrazole CAS No. 19311-79-6

1-Methyl-3,5-diphenylpyrazole

Cat. No. B098320
CAS RN: 19311-79-6
M. Wt: 234.29 g/mol
InChI Key: SVDTUJAQNAQGGW-UHFFFAOYSA-N
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Description

1-Methyl-3,5-diphenylpyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations.

Mechanism Of Action

The mechanism of action of 1-Methyl-3,5-diphenylpyrazole is not fully understood, but it is believed to act as an inhibitor for various enzymes, including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

1-Methyl-3,5-diphenylpyrazole has been shown to have various biochemical and physiological effects, including its ability to reduce inflammation, inhibit tumor growth, and improve cognitive function. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-Methyl-3,5-diphenylpyrazole in lab experiments is its ability to act as an inhibitor for various enzymes, which can be useful for studying enzyme function and regulation. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 1-Methyl-3,5-diphenylpyrazole, including its use in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. This compound may also be useful in the development of new enzyme inhibitors and metal complexes for various applications in scientific research. Further studies are needed to fully understand the mechanism of action and potential therapeutic effects of this compound.

Scientific Research Applications

1-Methyl-3,5-diphenylpyrazole has been extensively studied for its potential applications in scientific research, including its use as a ligand for metal complexes and its ability to act as an inhibitor for various enzymes. This compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurological disorders.

properties

CAS RN

19311-79-6

Product Name

1-Methyl-3,5-diphenylpyrazole

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

1-methyl-3,5-diphenylpyrazole

InChI

InChI=1S/C16H14N2/c1-18-16(14-10-6-3-7-11-14)12-15(17-18)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

SVDTUJAQNAQGGW-UHFFFAOYSA-N

SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Other CAS RN

19311-79-6

synonyms

1-Methyl-3,5-diphenylpyrazole

Origin of Product

United States

Synthesis routes and methods I

Procedure details

308.5 g (9.64 mol) of methanol were vaporized dropwise at 155° C. in an electrically heated column with a diameter of 4 cm and equipped with a sintered disk at the lower end and fitted onto a 250 ml two-neck flask over the course of 6 hours and passed through a melt, at 200° C., of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.046 g (0.000455 mol) of concentrated H2SO4. The gaseous discharge from the reaction was condensed and concentrated under reduced pressure. 10.2 g (92.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 96.6% (GC).
Quantity
308.5 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0.046 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

As in Example 2, a melt consisting of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.057 g (0.00455 mol) of dimethyl sulfate was prepared at 200° C. Over the course of 5 hours, 435 g (13.6 mol) of methanol were vaporized at 155° C. and passed through the melt which was maintained at 200° C. 10.4 g (96.9%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 99.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.057 g
Type
reactant
Reaction Step Two
Quantity
435 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

As in Example 2, a melt of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.72 g (0.00455 mol) of benzenesulfonic acid was introduced and reacted over the course of 4.5 hours with 245 g (7.66 mol) of gaseous methanol (vaporized at 160° C.). 9.6 g (88.5%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 98.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
245 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A total of 181.5 g (0.825 mol) of 3,5-diphenylpyrazole and 791 g (24.7 mol) of methanol was used. A total of 175.8 g (91%) of 1-methyl- 3,5-diphenylpyrazole was obtained. The holdup of the bubble column was not taken into account.
Quantity
181.5 g
Type
reactant
Reaction Step One
Quantity
791 g
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

As in Example 2, a melt of 10 g (0.0455 mol) of 3,5-diphenylpyrazole and 0.051 g (0.000455 mol) of methyl sulfate was introduced and reacted over the course of 3 hours with 197.75 g (6.18 mol) of gaseous (vaporized at 160° C.) methanol. 9.7 g (86.7%) of 1-methyl-3,5-diphenylpyrazole were obtained, boiling point 190° C./3 mbar, with a content of 95.2% (GC).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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